

Pharmacokinetics and Metabolism of Butamirate Citrate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Butamirate Citrate	
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Introduction

Butamirate citrate is a centrally acting non-opioid antitussive agent widely used for the symptomatic treatment of non-productive cough. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **butamirate citrate**, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile

Following oral administration, **butamirate citrate** is rapidly and completely absorbed. However, the parent compound is often undetectable in plasma and urine due to its extensive and rapid hydrolysis.[1] Consequently, the pharmacokinetic profile is primarily characterized by its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2]

Absorption and Distribution

Absorption: Measurable plasma concentrations of butamirate are detected within 5 to 10 minutes of oral administration.
 The peak plasma concentration (Cmax) of the primary metabolite, 2-phenylbutyric acid, is reached in approximately 1.5 hours when administered as a syrup.
 [3][4]



• Distribution: The metabolites of **butamirate citrate** are distributed throughout the body. 2-phenylbutyric acid is highly bound to plasma proteins, with mean values ranging from 89.3% to 91.6%.[2] Diethylaminoethoxyethanol also exhibits protein binding, with mean values between 28.8% and 45.7%.[2] It is currently unknown whether butamirate or its metabolites cross the placental barrier or are excreted into breast milk.[2]

Metabolism

The metabolism of **butamirate citrate** is characterized by a rapid and extensive pre-systemic and systemic hydrolysis.

- Primary Metabolism: Hydrolysis: The ester bond of butamirate citrate is rapidly cleaved by
 esterases in the plasma and liver, yielding 2-phenylbutyric acid and
 diethylaminoethoxyethanol.[1][2] This reaction is so rapid that the parent drug is often not
 found in systemic circulation.[1]
- Secondary Metabolism:
 - Hydroxylation: 2-phenylbutyric acid undergoes further metabolism, primarily through hydroxylation in the para-position of the phenyl ring.[2]
 - Conjugation: The acidic metabolites, particularly 2-phenylbutyric acid and its hydroxylated derivative, are extensively conjugated with glucuronic acid in the liver.[2]

Excretion

The primary route of elimination for **butamirate citrate** metabolites is through the kidneys.[1] The conjugated metabolites are excreted in the urine.[2][3] The amount of unchanged butamirate excreted in the urine is negligible, accounting for less than 0.03% of the administered dose over 96 hours.[2] A greater proportion of the dose is excreted as diethylaminoethoxyethanol compared to unchanged butamirate or unconjugated 2-phenylbutyric acid.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for butamirate and its principal metabolites from various studies in healthy adult volunteers.



Table 1: Pharmacokinetic Parameters of Butamirate and its Metabolites (Single Dose Administration)

Analyte	Dose	Formula tion	Cmax (mean)	Tmax (mean/ median)	AUC₀-∞ (mean)	T½ (mean)	Referen ce
Butamirat e	22.5 - 90 mg	Syrup	16.1 ng/mL (at 90 mg)	1 hour	Not Reported	1.48 - 1.93 hours	[2]
2- Phenylbu tyric Acid	150 mg	Syrup	6.4 μg/mL	1.5 hours	Not Reported	~6 hours	[4]
2- Phenylbu tyric Acid	90 mg	Syrup	3052 ng/mL	1.5 hours	Not Reported	23.26 - 24.42 hours	[2]
2- Phenylbu tyric Acid	45 mg	Syrup (Test)	1.77 μg/mL	1.1 hours	46.9 μg·h/mL	28 hours	[5]
2- Phenylbu tyric Acid	45 mg	Syrup (Referen ce)	1.86 μg/mL	1.5 hours	50.4 μg·h/mL	26 hours	[5]
2- Phenylbu tyric Acid	45 mg	Tablet (Test)	1.88 μg/mL	1.1 hours	54.7 μg·h/mL	27 hours	[5]
2- Phenylbu tyric Acid	45 mg	Solution (Referen ce)	1.94 μg/mL	1.1 hours	54.5 μg·h/mL	26 hours	[5]
Diethyla minoetho xyethanol	90 mg	Syrup	160 ng/mL	0.67 hours	Not Reported	2.72 - 2.90 hours	[2]

Table 2: Dose Proportionality of **Butamirate Citrate** Metabolites



Analyte	Dose Range	Finding	Reference
2-Phenylbutyric Acid	22.5 - 90 mg	Cmax and AUC increase proportionally with the dose.	[2]
Diethylaminoethoxyet hanol	22.5 - 90 mg	Cmax and AUC increase proportionally with the dose.	[2]

Table 3: Protein Binding of Butamirate Metabolites

Metabolite	Protein Binding (mean %)	Reference
2-Phenylbutyric Acid	89.3 - 91.6%	[2]
Diethylaminoethoxyethanol	28.8 - 45.7%	[2]

Experimental Protocols

This section outlines the methodologies employed in key pharmacokinetic and metabolism studies of **butamirate citrate**.

In Vivo Human Pharmacokinetic Study Design

A typical study to assess the pharmacokinetics and bioequivalence of different **butamirate citrate** formulations involves a randomized, open-label, two-way crossover design.

- Subjects: Healthy adult male and female volunteers.
- Dosing: Single oral dose of the test and reference formulations administered after an overnight fast.
- Washout Period: A washout period of at least one week is maintained between the two treatment periods.



- Blood Sampling: Blood samples are collected at pre-determined time points (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose) to capture the full pharmacokinetic profile of the metabolites.
- Analyte Quantification: Plasma concentrations of the major metabolite, 2-phenylbutyric acid, are determined using a validated analytical method.

Analytical Methodology: Quantification of 2-Phenylbutyric Acid in Plasma by HPLC-UV

- Principle: A validated reversed-phase high-performance liquid chromatography (RP-HPLC)
 method with ultraviolet (UV) detection is commonly used for the quantification of 2phenylbutyric acid in plasma.[5]
- Sample Preparation:
 - To a volume of plasma, an internal standard is added.
 - Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).
 - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
 - The clear supernatant is transferred and evaporated to dryness under a stream of nitrogen.
 - The residue is reconstituted in the mobile phase, and an aliquot is injected into the HPLC system.
- Chromatographic Conditions (Example):[5]
 - o Column: A reversed-phase C18 column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 M tetraethylammonium hydrogen sulfate) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 40:30:30), with the pH adjusted (e.g., to 3.50 with ammonium hydroxide).
 - Flow Rate: Isocratic elution at a constant flow rate.



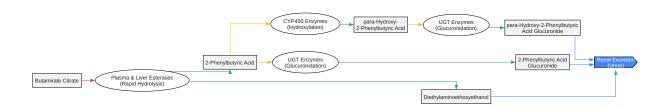
- Detection: UV detection at a specific wavelength (e.g., 258 nm).
- Quantification: The concentration of 2-phenylbutyric acid is determined by comparing its
 peak area to that of the internal standard and referencing a calibration curve prepared with
 known concentrations of the analyte. The lower limit of quantification is typically around 50
 ng/mL.[5]

In Vitro Metabolism Study Using Human Liver Microsomes

- Objective: To investigate the metabolic pathways of butamirate citrate, particularly the formation of hydroxylated metabolites.
- Methodology:
 - Incubation Mixture: Butamirate citrate is incubated with pooled human liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). The incubation mixture also contains necessary cofactors for metabolic enzymes, such as NADPH for cytochrome P450-mediated reactions and UDPGA for glucuronidation reactions.
 - Incubation Conditions: The reaction is typically carried out at 37°C for a specified period.
 - Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
 - Sample Processing: The mixture is centrifuged, and the supernatant is collected for analysis.
 - Metabolite Identification: The metabolites are identified and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations Metabolic Pathway of Butamirate Citrate



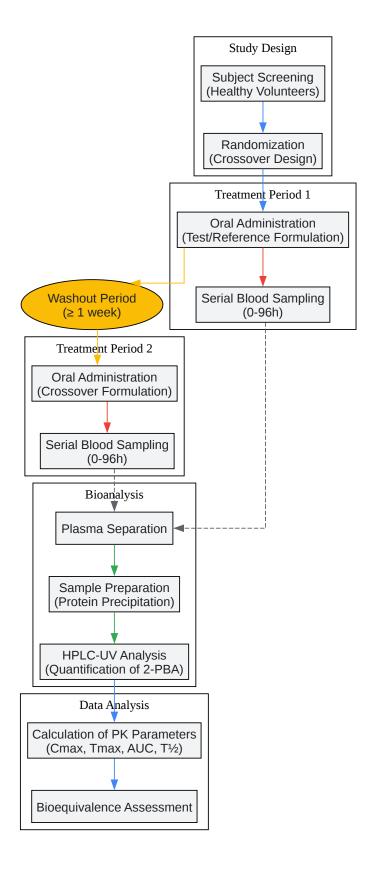


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Caption: Metabolic pathway of butamirate citrate.

Experimental Workflow for In Vivo Pharmacokinetic Study





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Caption: Workflow for a human pharmacokinetic study.



Conclusion

Butamirate citrate undergoes rapid and extensive metabolism, primarily through hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol. These metabolites, particularly 2-phenylbutyric acid, are responsible for the systemic exposure and are further metabolized before being excreted renally. The pharmacokinetic profile is linear across the therapeutic dose range, with no evidence of accumulation upon repeated administration. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound.

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